
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique structural properties, which include a phenanthroline core with carboxylic acid groups at the 2 and 9 positions and a fluorine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with 1,10-phenanthroline.
Introduction of Carboxylic Acid Groups: The 2 and 9 positions of the phenanthroline ring are functionalized with carboxylic acid groups through a series of reactions involving halogenation and subsequent hydrolysis.
Fluorination: The fluorine atom is introduced at the 5 position using a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Various substituted phenanthroline derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: It is used in the development of new materials, such as catalysts and sensors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s fluorine atom enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound without carboxylic acid or fluorine modifications.
1,10-Phenanthroline-2,9-dicarboxylic acid: Lacks the fluorine atom at the 5 position.
5-Fluoro-1,10-phenanthroline: Lacks the carboxylic acid groups at the 2 and 9 positions.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is unique due to the combined presence of carboxylic acid groups and a fluorine atom, which enhances its chemical reactivity and potential applications. The fluorine atom increases the compound’s lipophilicity and electron-withdrawing properties, making it more effective in forming stable complexes with metal ions and interacting with biological molecules.
This detailed article provides a comprehensive overview of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2007915-77-5 |
|---|---|
Fórmula molecular |
C14H7FN2O4 |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
5-fluoro-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C14H7FN2O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,(H,18,19)(H,20,21) |
Clave InChI |
IXJVURJZYWYSNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C3C(=C(C=C21)F)C=CC(=N3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
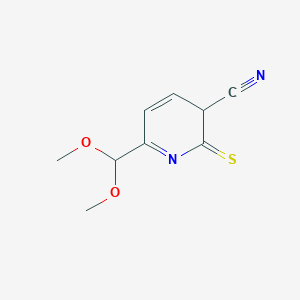

![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
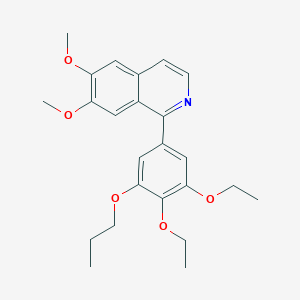
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
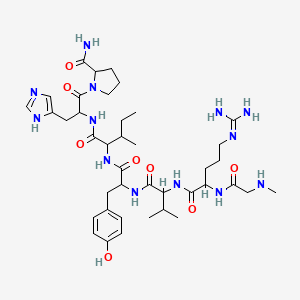
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
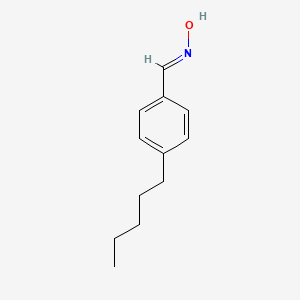
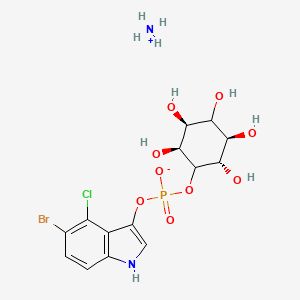

![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
